
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine is a synthetic organic compound that features a pyrrolidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, is reacted with a suitable alkylating agent to form a pyrrolidine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Final Coupling Reaction: The pyrrolidine derivative is then coupled with the trifluoromethylated intermediate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
The compound could be explored for its potential therapeutic properties, including its role as a precursor for drug development targeting specific receptors or enzymes.
Industry
In the industrial sector, N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pyrrolidine ring may contribute to the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(pyrrolidin-2-ylmethyl)-N-methylmethanamine: Similar structure but lacks the trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-ethylmethanamine: Contains an ethyl group instead of a trifluoromethyl group.
N-(pyrrolidin-2-ylmethyl)-N-(difluoromethyl)ethanamine: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring high stability and specific molecular interactions.
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C8H15F3N2/c1-2-13(8(9,10)11)6-7-4-3-5-12-7/h7,12H,2-6H2,1H3 |
InChI Key |
GZOANYWUMMZRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


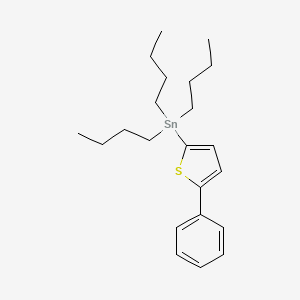
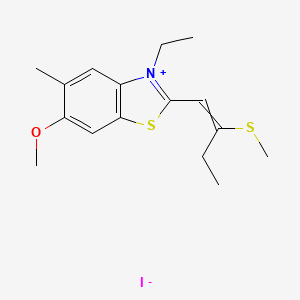


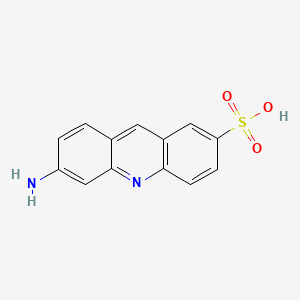
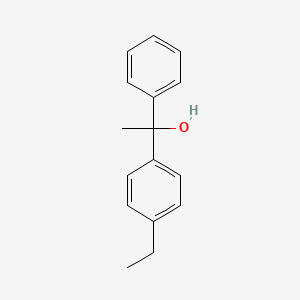



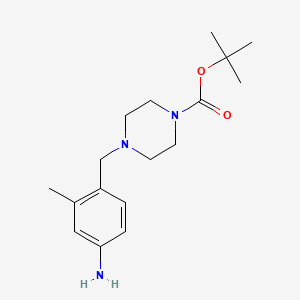
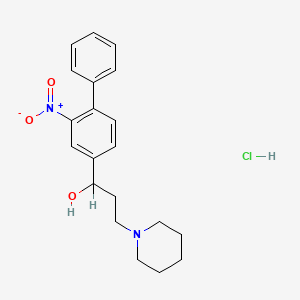
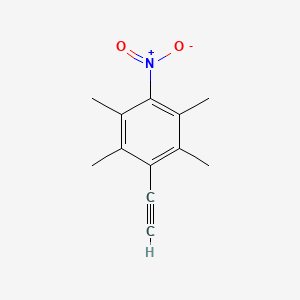
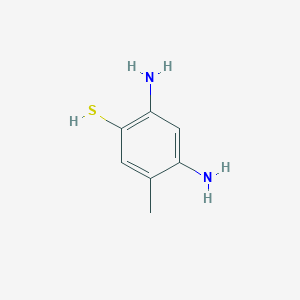
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
